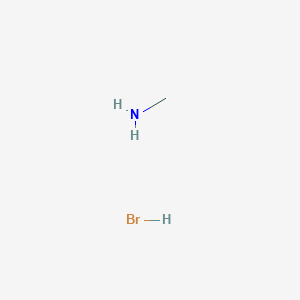
Methylaminhydrobromid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methylamine hydrobromide can involve several methodologies, reflecting its versatility in chemical synthesis. Notable among these methods is the reductive amination process, which is a common pathway for synthesizing amine-type substances, including methylamine hydrobromide. This process involves the reduction of nitro compounds or aldehydes/ketones in the presence of ammonia or an amine, using a reducing agent. Other synthetic routes include the Leuckart method, the Nagai method, and the Emde method, each offering unique advantages in terms of yield, purity, and practicality for laboratory or industrial applications (Stojanovska et al., 2013).
Wissenschaftliche Forschungsanwendungen
Perovskit-Solarzellen
Methylaminhydrobromid ist ein wichtiger Vorläufer bei der Synthese von Perovskitmaterialien für die Umwandlung von Sonnenenergie . Es wird zur Herstellung von photoaktiven Schichten in Perovskit-Solarzellen verwendet, die aufgrund ihres hohen Wirkungsgrads und ihrer niedrigeren Produktionskosten eine vielversprechende Alternative zu herkömmlichen Solarzellen auf Siliziumbasis darstellen. Die Verbindung trägt zur Bildung von Methylammoniumbleibromid bei, einem Perovskitmaterial mit hervorragenden optischen Eigenschaften, einschließlich grüner Emission und hoher Photolumineszenz .
Elektrokatalyse
Im Bereich der Elektrokatalyse kann this compound an Methylierungs- und Aminierungsreaktionen mit CO₂ und NOx beteiligt sein . Dieser Prozess ist Teil eines aufstrebenden Ansatzes zur nachhaltigen Elektrosynthese von organischen Stickstoffverbindungen aus reichlich vorhandenen Ausgangsstoffen. Die Rolle der Verbindung in solchen Reaktionen könnte dazu beitragen, den CO₂-Fußabdruck der chemischen Industrie zu reduzieren, indem weniger toxische Reagenzien verwendet und minimaler Abfall erzeugt werden .
Kohlendioxid-Sequestrierung
This compound wurde auf seine Auswirkungen auf die Bildung und Dissoziationskinetik von CO₂-Hydraten untersucht, die für die Kohlendioxid-Sequestrierung relevant sind . Diese Anwendung ist entscheidend für die Bewältigung des Klimawandels, da sie die Abtrennung und Speicherung von CO₂ als feste Hydrate unter dem Meeresboden beinhaltet. Die Verbindung kann eine schnellere CO₂-Hydratnukleation fördern und die Stabilität der Hydrate verbessern, was für eine verbesserte Unterwasser-CO₂-Sequestrierung von Vorteil ist .
Grüne Chemie
Die Verbindung entspricht den Prinzipien der Grünen Chemie, insbesondere im Hinblick auf die Gestaltung für Energieeffizienz . This compound gehört zu einer Kategorie von Produkten, die entwickelt werden, um den Energieverbrauch und die Abfallmenge in chemischen Prozessen zu reduzieren und so zu nachhaltigeren Praktiken in der Industrie beizutragen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Methylamine hydrobromide is an important precursor for the preparation of perovskite photoactive layers for solar energy conversion . It has been used in the fabrication of quasi-2D films with the elimination of n = 1, 2, 3 domains by introducing the ionic liquid n-butylamine acetate (BAAc) instead of n-butylamine hydrobromide (BABr), which increases the photoluminescence quantum yield (PLQY) and lowers the surface roughness of films .
Eigenschaften
IUPAC Name |
methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNAMNOYHCTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74-89-5 (Parent) | |
| Record name | Methylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
111.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6876-37-5 | |
| Record name | Methylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 5-HT2A receptor in neuropathic pain, and how does methylamine hydrobromide contribute to its study?
A1: The 5-HT2A receptor, a subtype of serotonin receptor, plays a crucial role in the development and maintenance of neuropathic pain. Studies have shown that after nerve injury, like spinal nerve ligation (SNL), there's an increase in 5-HT2A receptor activity in the dorsal horn neurons of the spinal cord []. This heightened activity contributes to spinal hyperexcitability, essentially making the nervous system overly sensitive to stimuli, which in turn contributes to chronic pain.
Q2: How does TCB-2, containing methylamine hydrobromide, help researchers understand the interaction between 5-HT2A receptors and mGluR1 in neuropathic pain?
A2: Research suggests a complex interplay between 5-HT2A receptors and metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain []. TCB-2 has been instrumental in unraveling this relationship. Studies show that TCB-2 application enhances C-fiber evoked dorsal horn potentials in animals with SNL, indicating increased pain signaling. This effect is blocked by an mGluR1 antagonist, suggesting that 5-HT2A receptor activation might be influencing mGluR1 activity to modulate pain transmission [].
Q3: Beyond neuropathic pain, what other neurological conditions are being investigated using compounds containing methylamine hydrobromide, and what insights have been gained?
A3: Research using TCB-2 has extended to investigating its potential in managing spasticity after spinal cord injury (SCI) []. Spasticity, characterized by stiff and difficult muscle movements, is a common consequence of SCI, often linked to impaired neuronal inhibition in the spinal cord.
Q4: Are there any studies exploring the long-term effects of methylamine hydrobromide-containing compounds like TCB-2?
A4: While TCB-2 shows promise in preclinical studies, research on its long-term effects is ongoing. One study explored the potential of TCB-2 to mitigate the development of neurodegenerative diseases, a known risk factor associated with persistent neuropathic pain []. This study demonstrated that TCB-2 administration not only reduced neuropathic pain in a rat model but also showed potential in reducing markers associated with future neurodegeneration [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
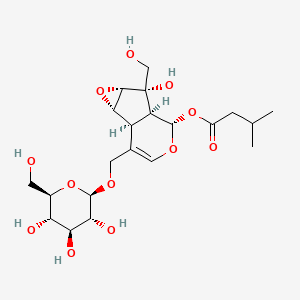
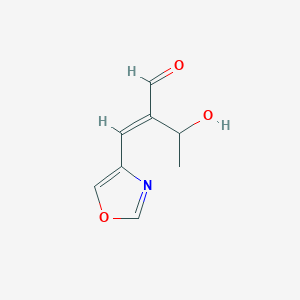
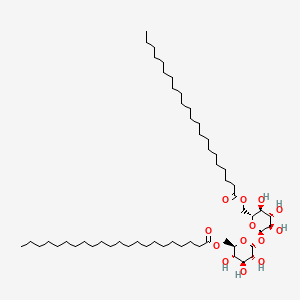

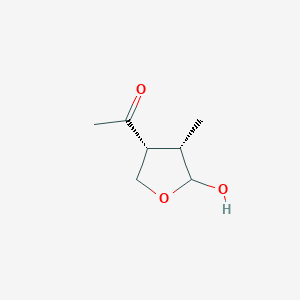

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)
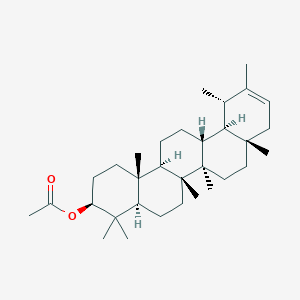
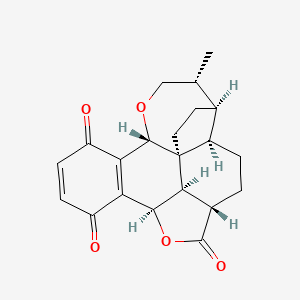
![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)